5-ethyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
Description
The compound 5-ethyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide features a tetrahydroquinoline core substituted with a methanesulfonyl group at the 1-position and a 5-ethylthiophene-2-sulfonamide moiety at the 6-position.
Properties
IUPAC Name |
5-ethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S3/c1-3-14-7-9-16(23-14)25(21,22)17-13-6-8-15-12(11-13)5-4-10-18(15)24(2,19)20/h6-9,11,17H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGNQMVFLVTHNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Ring: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Sulfonamide Formation: The quinoline derivative is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Thiophene Ring Formation: The final step involves the formation of the thiophene ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput screening methods to identify the best reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinoline and thiophene rings.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
5-ethyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tetrahydroquinoline Core
5-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
- Structural Differences: The methanesulfonyl group in the target compound is replaced with an isobutyl group, and the tetrahydroquinoline core includes a 2-oxo substituent.
- Molecular Formula : C₁₉H₂₄N₂O₃S₂ vs. the target compound’s formula (likely C₁₇H₂₁N₂O₃S₂, inferred from substituents).
- Molecular Weight : 392.5 g/mol, slightly higher than the target compound due to the isobutyl group .
5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
- Structural Differences: Features a methyl group on the thiophene and a 2-oxo group on the tetrahydroquinoline instead of methanesulfonyl.
- Molecular Weight : Likely lower than the target compound due to smaller substituents (exact data unavailable) .
- Implications : Reduced steric bulk may improve solubility but decrease metabolic stability compared to the methanesulfonyl analog.
Heterocyclic Replacements: Thiazolo-Triazole System
5-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide
- Structural Differences: Replaces the tetrahydroquinoline with a thiazolo-triazole ring and adds a 3-fluorophenyl group.
- Molecular Formula : C₁₈H₁₇FN₄O₂S₃.
- Molecular Weight : 436.6 g/mol, significantly higher due to the fluorine atom and triazole system .
- Implications : The fluorine atom may enhance electronic interactions (e.g., dipole effects), while the thiazolo-triazole system could alter binding affinity in biological targets .
Physicochemical and Functional Implications
Substituent Effects on Properties
- Methanesulfonyl vs. Isobutyl : Methanesulfonyl’s polar nature may improve aqueous solubility, whereas isobutyl could enhance lipid bilayer penetration .
- Fluorine Incorporation : The electronegative fluorine in the thiazolo-triazole analog might strengthen binding to hydrophobic pockets in enzymes or receptors .
Hydrogen-Bonding and Crystal Packing
The sulfonamide group in all analogs facilitates hydrogen bonding, which could influence crystallization behavior and stability.
Research Limitations
- Synthetic Methodologies : While outlines general sulfonamide synthesis, specific protocols for the target compound and its analogs remain unclear.
Biological Activity
5-ethyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a complex organic compound that integrates a thiophene moiety with a sulfonamide functional group and a tetrahydroquinoline derivative. This unique structure may confer significant biological activity, particularly in therapeutic contexts.
Chemical Structure and Properties
The compound features several functional groups that contribute to its reactivity and potential biological interactions. The presence of the ethyl group and methanesulfonyl group enhances its solubility and may influence its bioactivity. The sulfonamide group is known for its role in various biological activities, including antibacterial properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₃S₂ |
| Molecular Weight | 378.5 g/mol |
| CAS Number | 946211-25-2 |
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and interact with various biological targets. Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial dihydropteroate synthase, which is crucial for folate synthesis.
Biological Evaluations
Research indicates that compounds similar to this compound exhibit diverse biological activities:
- Antibacterial Activity : Studies have shown that related sulfonamide compounds demonstrate significant antibacterial effects against various Gram-positive bacteria.
- Anticancer Potential : The tetrahydroquinoline scaffold has been associated with anticancer activity due to its ability to inhibit key signaling pathways in cancer cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.
Case Study 1: Antibacterial Activity
A study conducted on a series of sulfonamide derivatives revealed that compounds with similar structures to this compound exhibited potent antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be as low as 8 µg/mL for some derivatives.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines. The IC₅₀ values ranged from 10 µM to 20 µM depending on the cell type, indicating a promising anticancer profile.
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| 5-bromo-thiophene-2-sulfonamide | Strong antibacterial properties | Effective against Gram-positive bacteria |
| 6-substituted tetrahydroquinolines | Anticancer activity | Inhibits protein farnesyltransferase |
| 5-substituted (1,2,3-triazol-4-yl) thiophene | Inhibitors of human carbonic anhydrases | Effective in treating glaucoma |
Q & A
Q. Example Optimization Workflow :
Screen solvents (DMF vs. THF) for coupling efficiency.
Titrate catalyst (pyridine) to minimize side reactions.
Use LC-MS to monitor reaction progress in real-time .
Advanced: How should researchers resolve contradictions in spectral data during structural validation?
Contradictions (e.g., ambiguous NMR peaks) can be addressed by:
2D NMR techniques : COSY and HSQC correlate proton-proton and proton-carbon interactions, resolving overlapping signals .
Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for comparison with experimental data .
Isotopic labeling : ¹⁵N or ¹³C labeling clarifies complex splitting patterns in sulfonamide regions .
Case Study : A 2023 study resolved conflicting IR and NMR data for a similar tetrahydroquinoline derivative using HSQC, confirming the sulfonamide’s conformation .
Advanced: What methodological approaches are recommended for analyzing conflicting biological assay results?
For inconsistent activity data (e.g., varying IC₅₀ values across cell lines):
Dose-response curves : Validate potency across multiple replicates to exclude outlier effects .
Off-target screening : Use kinase profiling panels to identify unintended interactions .
Metabolic stability assays : Test compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
Structural analogs : Compare activity of derivatives to isolate critical functional groups (e.g., ethyl vs. methyl substituents) .
Example : A 2022 study attributed inconsistent anticancer activity of a thiophene sulfonamide to differential expression of target enzymes (e.g., CAIX) across cell lines, validated via qPCR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
